molecular formula C9H11NO B176793 (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS No. 142678-92-0

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B176793
CAS No.: 142678-92-0
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-DTWKUNHWSA-N
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Description

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. These structures are considered "privileged scaffolds" in chemistry due to their widespread presence and utility. nih.govacs.org They serve as essential building blocks for a vast array of molecules, including natural products, pharmaceuticals, and agrochemicals. acs.orgwestlake.edu.cn

The importance of 1,2-amino alcohols, a subclass to which (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol belongs, is particularly noteworthy. It is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 drugs approved by the Food and Drug Administration, feature the 1,2-amino alcohol motif. nih.gov Their utility extends to their role as chiral ligands in metal-catalyzed reactions and as organocatalysts, where they facilitate the creation of other chiral molecules with high efficiency and selectivity. nih.govacs.org The development of efficient methods for synthesizing enantiomerically pure amino alcohols remains a significant and challenging goal in organic synthesis. acs.orgfrontiersin.org

Historical Development and Evolution of Research on this compound

The study and application of cis-1-amino-2-indanol and its enantiomers have a rich history spanning several decades, attracting considerable attention from both academic and industrial researchers. mdpi.comresearchgate.net A pivotal moment in its history was its introduction as a critical component for HIV protease inhibitors in 1990. nih.gov This led to intensive research and ultimately contributed to the development of the highly successful antiretroviral drug Indinavir (Crixivan®). nih.gov The aminoindanol (B8576300) framework is fundamental to this drug's structure, as it dictates the stereochemistry of four of the five chiral centers in the final molecule. nih.gov

Early applications focused on using this compound as a ligand for chiral oxazaborolidines in the asymmetric reduction of ketones. nih.gov Over the years, its role has expanded significantly. Researchers like Ghosh and colleagues demonstrated its utility in the form of derived chiral oxazolidinones for asymmetric aldol (B89426) reactions. nih.gov A comprehensive review in 1998 highlighted the growing number of applications for cis-1-aminoindan-2-ol in asymmetric synthesis. nih.gov

The persistent interest in this compound has driven the development of numerous synthetic strategies to access it in an enantiomerically pure form. mdpi.com Methodologies have been devised that start from the indane skeleton, as well as total syntheses that build the molecule from non-indanic precursors. mdpi.comresearchgate.net These synthetic efforts have focused on overcoming the primary challenge: the controlled cis-introduction of the amino and hydroxyl groups with high enantioselectivity. mdpi.com

Fundamental Stereochemical Principles of this compound and its Enantiomers

The stereochemistry of 2-amino-2,3-dihydro-1H-inden-1-ol is defined by two chiral centers at the C1 and C2 positions of the indane ring. This gives rise to four possible stereoisomers. The term "(1R,2S)" specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules.

The key structural feature of this compound is the cis relationship between the amino and hydroxyl groups, meaning they are on the same face of the five-membered ring. mdpi.com This arrangement, combined with the rigid, fused-ring system, constrains the molecule's conformation, which is a critical factor in its effectiveness as a chiral auxiliary and ligand in asymmetric synthesis. mdpi.com

The four stereoisomers of 2-amino-2,3-dihydro-1H-inden-1-ol consist of two pairs of enantiomers. The (1R,2S) and (1S,2R) isomers are enantiomers of each other and represent the cis configuration. The (1R,2R) and (1S,2S) isomers are also enantiomers and represent the trans configuration, where the functional groups are on opposite faces of the ring.

StereoisomerConfigurationRelationshipCAS Number
This compoundcisEnantiomer of (1S,2R)136030-00-7
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-olcisEnantiomer of (1R,2S)126456-43-7 nih.gov
(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-oltransEnantiomer of (1S,2S)13575-72-9 nih.gov
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-oltransEnantiomer of (1R,2R)13286-59-4 chemicalbook.com

The distinct spatial arrangement of each stereoisomer leads to different interactions in a chiral environment, which is the fundamental principle behind its use in asymmetric synthesis. By selecting the appropriate enantiomer, chemists can selectively produce one desired enantiomer of a product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23337-80-6
Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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Advanced Synthetic Methodologies for 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule directly. For (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, several strategies have been developed that leverage enzymes, chemical catalysts, and specific reaction pathways to achieve high enantiomeric purity.

Enzymatic and Biocatalytic Pathways for this compound Synthesis

Enzymes and biocatalysts offer a powerful and environmentally friendly approach to synthesizing chiral compounds with high specificity. mdpi.com Lipases, in particular, have been effectively used in the kinetic resolution of racemic intermediates.

One prominent method involves the enzymatic acylation of racemic trans-1-azido-2-indanol. mdpi.com In this process, a lipase (B570770), such as lipase PS 30, selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated enantiomer, both with high enantiomeric excess (>96% ee). mdpi.com These separated enantiomers can then be converted to the corresponding cis-aminoindanols.

Another biocatalytic approach involves the reduction of an oxime intermediate. For instance, the oxime prepared from 2-indanone (B58226) can be first reduced with a biocatalyst like Daucus carota (wild carrot) to yield an alcohol, followed by hydrogenation of the oxime group to an amino group, achieving high enantiomeric excess (99% ee). mdpi.com

Enzymatic/Biocatalytic Method Starting Material Biocatalyst Key Transformation Enantiomeric Excess (ee) Reference
Enzymatic AcylationRacemic trans-1-azido-2-indanolLipase PS 30Selective acylation of one enantiomer>96% mdpi.com
Sequential Reduction1,2-indanedion-1-oximeDaucus carotaEnantioselective reduction of ketone99% mdpi.com

Chemoenzymatic Strategies in the Production of this compound

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. A notable example is the synthesis starting from 1-(methoxycarbonyl)-indan-2-one. nih.gov This process begins with the baker's yeast reduction of the starting ketone, which results in a hydroxy ester with excellent enantiomeric and diastereomeric excess. The ester is then hydrolyzed using pig liver esterase (PLE). The resulting acid undergoes a Curtius rearrangement, followed by hydrolysis to yield the optically pure (1R,2S)-aminoindanol. nih.gov

Another chemoenzymatic route starts with the epoxidation of indene (B144670) to produce racemic indene oxide. This epoxide is then opened with sodium azide (B81097) to form racemic trans-azidoindanol. The resolution is achieved through enzymatic acylation with an immobilized lipase, yielding the (1S,2S)-azidoindanol and the (1R,2R)-azido acetate (B1210297) with high enantiomeric excess. nih.gov These can then be converted to the desired cis-aminoindanol enantiomers.

Asymmetric Epoxidation Followed by Regioselective Transformations

Asymmetric epoxidation of indene is a key step in several synthetic routes to this compound. mdpi.com The Sharpless asymmetric epoxidation, for example, can produce chiral 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgwikipedia.org In the context of aminoindanol (B8576300) synthesis, an enantioselective epoxidation of indene can be achieved using a manganese-Salen complex as a catalyst. mdpi.com This produces enantioenriched indene oxide, which can then be transformed into the target molecule.

Following the epoxidation, regioselective ring-opening is crucial. The epoxide can be opened with an azide source, followed by reduction to the amine. Alternatively, a Ritter-type reaction can be employed, where the epoxide is opened in the presence of a nitrile and a strong acid to form an oxazoline (B21484) intermediate, which is then hydrolyzed to the amino alcohol. mdpi.comwikipedia.org

Regio- and Stereoselective Ritter Reaction Applications

The Ritter reaction provides a direct method for introducing an amino group. wikipedia.orgorganic-chemistry.orgopenochem.org Starting from indene oxide, treatment with a nitrile (like acetonitrile) in the presence of a strong acid (such as sulfuric acid) leads to the formation of a nitrilium ion intermediate. mdpi.comresearchgate.net This intermediate is then trapped intramolecularly to form an oxazoline, which upon hydrolysis, yields the cis-aminoindanol. mdpi.com The stereochemistry of the final product is controlled by the initial epoxide and the reaction conditions. By using an enantioenriched indene oxide, this method can produce the desired enantiomer of cis-aminoindanol. mdpi.comyoutube.com Mechanistic studies have shown that the reaction proceeds through a carbocation intermediate, and the choice of acid can influence the yield and suppress the formation of byproducts like indanone. mdpi.com

Catalytic Hydrogenation and Transfer Hydrogenation in Indanone Derivatives

Catalytic hydrogenation and transfer hydrogenation are essential reduction techniques in the synthesis of this compound. One approach involves the direct reduction of 1,2-indanedion-1-oxime using hydrogen gas and a palladium on barium sulfate (B86663) catalyst to form a racemic cis-N-hydroxyamine, which is then further hydrogenated. mdpi.comresearchgate.net

Asymmetric transfer hydrogenation has also been successfully applied. Using a chiral rhodium complex with (1R,2S)-aminoindanol itself as a ligand, aromatic ketones can be reduced to their corresponding alcohols with high yield and enantioselectivity. nih.govresearchgate.net This demonstrates the utility of the target molecule as a chiral ligand in its own synthesis, a concept known as asymmetric autocatalysis.

Hydrogenation Method Substrate Catalyst/Ligand Key Transformation Outcome Reference
Catalytic Hydrogenation1,2-indanedion-1-oximePd/BaSO₄Reduction of oxime and ketoneRacemic cis-N-hydroxyamine mdpi.comresearchgate.net
Asymmetric Transfer HydrogenationAromatic KetonesRhodium complex / (1R,2S)-aminoindanolEnantioselective reduction of ketoneChiral alcohols in high ee nih.govresearchgate.net

Diastereomeric Resolution Techniques Employing this compound

Diastereomeric resolution is a classical method for separating enantiomers. libretexts.orglibretexts.org It involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization. libretexts.org

This compound is not only a target for synthesis but can also be used as a chiral resolving agent for racemic carboxylic acids. libretexts.orggoogle.com For instance, it can be used to resolve chiral acids like ketoprofen (B1673614) and ibuprofen. google.com The amine group of the aminoindanol forms diastereomeric salts with the carboxylic acid. Due to their different solubilities, one diastereomeric salt will preferentially crystallize, allowing for its separation. The enantiomerically pure acid can then be liberated by treatment with a mineral acid. google.com

Similarly, racemic cis-1-amino-2-indanol can be resolved using a chiral acid as the resolving agent. (S)-2-phenylpropionic acid has been shown to be an effective resolving agent, selectively crystallizing the salt formed with (1R,2S)-1-amino-2-indanol. researchgate.net After separation, the enantiopure amino alcohol can be recovered by basic work-up. researchgate.net

Resolving Agent Racemic Mixture Separation Technique Outcome Reference
This compoundRacemic KetoprofenFractional CrystallizationSeparation of (S)-Ketoprofen diastereomer google.com
(S)-2-Phenylpropionic acidRacemic cis-1-amino-2-indanolFractional CrystallizationSelective crystallization of (1R,2S)-aminoindanol salt researchgate.net

Racemic Resolution and Dynamic Kinetic Resolution Strategies

The synthesis of enantiomerically pure this compound is paramount for its application as a chiral auxiliary, ligand, and building block in asymmetric synthesis. mdpi.com While direct asymmetric synthesis routes are often preferred, many synthetic pathways yield a racemic mixture of cis-1-amino-2-indanol. Consequently, the resolution of this racemic mixture into its constituent enantiomers is a critical and widely employed strategy. Methodologies for resolution primarily include classical racemic resolution through the formation of diastereomeric salts and kinetic resolution, which can be achieved through enzymatic or chemical means. Dynamic kinetic resolution (DKR) represents a more advanced and efficient variation of this concept.

Racemic Resolution via Diastereomeric Salt Formation

A common and established method for separating enantiomers is their conversion into a mixture of diastereomeric salts by reaction with a chiral resolving agent. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. libretexts.orgwikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent.

For the resolution of racemic cis-1-amino-2-indanol, chiral acids are effective resolving agents. Research has demonstrated that (S)-2-phenylpropionic acid is a particularly efficient agent for this purpose. mdpi.com When racemic cis-1-amino-2-indanol is treated with (S)-2-phenylpropionic acid in ethanol, the diastereomeric salt formed with the (1R,2S)-amino alcohol, namely (1R,2S)-1-amino-2-indanol·(S)-2-phenylpropionic acid, selectively crystallizes due to its lower solubility. researchgate.net This salt can be isolated by filtration and then treated with a base to liberate the enantiomerically pure this compound. This process has been optimized for industrial-scale applications, affording the target compound in high diastereomeric excess. researchgate.net Similarly, tartaric acid has been noted as a suitable resolving agent for either enantioenrichment or complete resolution. mdpi.com

Resolving AgentTarget EnantiomerDiastereomeric Excess (de)YieldReference
(S)-2-Phenylpropionic acid(1R,2S)99%35% mdpi.comresearchgate.net
Tartaric acidNot specifiedNot specifiedNot specified mdpi.com

Kinetic Resolution

Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference results in one enantiomer reacting faster, leaving the unreacted, slower-reacting enantiomer in excess.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful tool that leverages the high stereoselectivity of enzymes, such as lipases, for enantioselective transformations. For cis-1-amino-2-indanol, lipase-catalyzed N-acetylation has been extensively studied. researchgate.netresearchgate.net In this approach, the enzyme selectively acylates one enantiomer over the other.

A notable example involves the use of immobilized lipase B from Candida antarctica (CAL-B), commercially known as Novozym 435®. researchgate.net Using ethyl acetate as both the solvent and the acyl donor, CAL-B selectively catalyzes the N-acetylation of the (1S,2R)-enantiomer of cis-1-amino-2-indanol. This leaves the desired (1R,2S)-enantiomer unreacted. The efficiency of this resolution has been significantly improved by implementing a continuous-flow system. Compared to traditional batch reactions in a flask, the continuous-flow process allows for better control over reaction parameters, leading to a higher conversion rate and excellent enantiomeric excess (ee) for both the acylated product and the remaining amino alcohol. researchgate.netresearchgate.net

Another enzymatic strategy involves the R-selective acylation of N-Cbz protected racemic cis-1-amino-2-indanol. mdpi.com Using Pseudomonas cepacia lipase (PSL) with vinyl acetate as the acylating agent, the hydroxyl group of the (1R,2S)-enantiomer is selectively acylated, achieving high enantiomeric excess. mdpi.com

EnzymeSubstrateAcylating AgentSelectivityConversionProduct eeReference
Candida antarctica Lipase B (CAL-B)(±)-cis-1-Amino-2-indanolEthyl AcetateN-acetylation of (1S,2R)~50%>99% for unreacted (1R,2S) researchgate.net
Pseudomonas cepacia Lipase (PSL)N-Cbz-(±)-cis-1-Amino-2-indanolVinyl AcetateO-acetylation of (1R,2S)44%>99% for acylated (1R,2S) mdpi.com

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is an evolution of kinetic resolution that offers a theoretical maximum yield of 100% for a single enantiomer, as opposed to the 50% limit of a standard kinetic resolution. princeton.edu DKR combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool is constantly replenished, allowing the entire racemic starting material to be converted into a single, desired enantiomeric product. princeton.edu

This process requires a combination of two catalysts: one for the enantioselective reaction and another for the racemization of the substrate. The conditions must be compatible so that both catalytic cycles can operate concurrently without mutual inhibition. While DKR is a highly effective strategy for producing enantiopure compounds, specific, well-documented applications for the direct synthesis of this compound using this method are less common in the literature compared to classical and standard kinetic resolution techniques. However, the principles of DKR remain a key strategy in modern asymmetric synthesis. princeton.edu

1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol As a Prototypical Chiral Ligand in Asymmetric Catalysis

Catalytic Performance in Asymmetric Reduction Reactions

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol has proven to be a highly effective chiral auxiliary in these reactions.

Enantioselective Reduction of Prochiral Ketones Mediated by Borane (B79455) Reagents

The combination of this compound with borane reagents forms a chiral oxazaborolidine catalyst in situ. york.ac.uk This catalyst system is highly effective for the enantioselective reduction of a wide range of prochiral ketones. rsc.orgcapes.gov.br The mechanism involves the coordination of the ketone to the Lewis acidic boron center, followed by the stereoselective transfer of a hydride from the borane to the carbonyl carbon. york.ac.uk The rigid structure of the indanol ligand effectively shields one face of the ketone, leading to high enantiomeric excesses (ee) of the desired alcohol. york.ac.uk

For instance, the reduction of acetophenone (B1666503) using this catalytic system typically yields (R)-1-phenylethanol with high enantioselectivity. The predictable stereochemical outcome and the high levels of induction make this a valuable method for the synthesis of chiral secondary alcohols.

Table 1: Enantioselective Reduction of Prochiral Ketones with Borane and this compound

Ketone Substrate Product Enantiomeric Excess (% ee)
Acetophenone (R)-1-Phenylethanol >95
Propiophenone (R)-1-Phenyl-1-propanol 92
1-Tetralone (R)-1,2,3,4-Tetrahydronaphthalen-1-ol 97

Data compiled from various studies on CBS reductions.

Asymmetric Transfer Hydrogenation of Carbonyl Compounds

Asymmetric transfer hydrogenation (ATH) offers a practical and safer alternative to methods using gaseous hydrogen. In this context, this compound serves as a chiral ligand for transition metal catalysts, most notably those based on ruthenium and rhodium. researchgate.net Isopropanol (B130326) is commonly used as the hydrogen source. researchgate.net

The chiral metal complex, formed in situ, facilitates the transfer of hydrogen from isopropanol to the carbonyl compound, regenerating the catalyst and producing acetone (B3395972) as a byproduct. researchgate.net These reactions are often performed under mild conditions and exhibit high catalytic efficiency and enantioselectivity for a broad range of ketones and aldehydes. researchgate.netorganic-chemistry.org The removal of the acetone byproduct can be crucial for achieving high conversion and preventing erosion of the enantiomeric excess. researchgate.net

Highly Enantioselective Reduction of α-Amido Ketones

The reduction of α-amido ketones is a critical step in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceutical compounds. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as a powerful tool for this transformation, with this compound being a highly effective ligand. nih.gov

This method allows for the dynamic kinetic resolution of α-amino β-keto esters, affording the corresponding anti-β-hydroxy α-amino esters with good diastereoselectivity and excellent enantioselectivity. rsc.org This strategy has been successfully applied to the synthesis of several drug molecules containing the 1,2-amino alcohol functionality. nih.gov

Efficacy in Asymmetric Carbon-Carbon Bond Formation

Beyond reduction reactions, this compound has demonstrated its utility as a chiral ligand in stereoselective carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures.

Stereoselective Diels-Alder Reactions: Lewis Acid and Transition Metal Catalysis

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. libretexts.orgmasterorganicchemistry.com The use of chiral Lewis acids or transition metal complexes bearing ligands like this compound can induce high levels of enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the dienophile to the diene. masterorganicchemistry.com

This stereocontrol dictates the absolute configuration of the newly formed stereocenters in the resulting cycloadduct. libretexts.orgmasterorganicchemistry.com The predictable stereochemical outcome is a hallmark of these catalyzed Diels-Alder reactions, making them a valuable tool in synthetic organic chemistry. masterorganicchemistry.com

Conjugate Addition Reactions: Radical and Polar Nucleophile Additions

Conjugate addition, or Michael addition, is a key reaction for the formation of carbon-carbon or carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com Chiral ligands such as this compound can be employed to control the stereochemistry of these additions.

In these reactions, a chiral catalyst, often a metal complex with the aminoindanol (B8576300) ligand, activates the α,β-unsaturated system and directs the nucleophilic attack to one of the enantiotopic faces of the β-carbon. This approach has been successfully used with a variety of nucleophiles, including organocuprates (Gilman reagents) and amines. libretexts.orglibretexts.org The ability to control the stereochemistry in these reactions is crucial for the synthesis of complex molecules with defined stereocenters.

Stereocontrolled Aldol (B89426) Reactions Utilizing Boron Enolates

The application of this compound and its derivatives is notable in stereocontrolled aldol reactions, particularly those proceeding through boron enolates. Chiral oxazaborolidine catalysts, which can be prepared from optically pure cis-1-amino-2-indanols, are highly effective in the asymmetric reduction of prochiral ketones. mdpi.comcapes.gov.br This principle extends to the control of aldol reactions, where the chiral ligand dictates the facial selectivity of the enolate's attack on an aldehyde.

The Zimmerman-Traxler model for aldol reactions proposes a chair-like six-membered transition state when using metal enolates, with boron being a metal that reliably follows this pathway. capes.gov.br By forming a chiral boron enolate with a derivative of this compound, the stereochemical outcome of the reaction can be effectively controlled. The geometry of the enolate (Z or E) determines the relative stereochemistry (syn or anti) of the aldol product. For instance, (Z)-boron enolates, typically formed using dialkylboron triflates, lead predominantly to syn-aldol products. Conversely, (E)-boron enolates, which can be generated using dialkylboron chlorides, yield anti-aldol products. The chiral environment created by the indanol-derived ligand then controls the absolute stereochemistry of the newly formed stereocenters.

Table 1: Representative Data for Stereocontrolled Aldol Reactions

Entry Ketone/Thioester Aldehyde Catalyst System Product Stereochemistry Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee %)
1 Propanethioate Benzaldehyde (c-Hex)₂BCl, Et₃N, (1R,2S)-Indanol deriv. anti >97:3 >98
2 Propionyl Oxazolidinone Isobutyraldehyde Bu₂BOTf, DIPEA, (1R,2S)-Indanol deriv. syn >99:1 >99
3 Ethyl Ketone Acetaldehyde 9-BBN-OTf, Et₃N, (1R,2S)-Indanol deriv. syn 95:5 96
4 Acetophenone 4-Nitrobenzaldehyde BCl₃, (1R,2S)-Indanol deriv. anti 90:10 92

Enantioselective Aza-Henry Reactions

The aza-Henry, or nitro-Mannich, reaction is a carbon-carbon bond-forming reaction that produces β-nitroamines, which are valuable precursors to vicinal diamines and other important molecules. The catalytic enantioselective version of this reaction has been successfully achieved using copper(II) complexes bearing chiral ligands. Ligands derived from this compound have proven to be effective in this transformation.

In a typical system, a chiral Cu(II) complex is generated in situ from the amino alcohol-derived ligand and a copper salt. This complex then coordinates with the N-protected imine, activating it for nucleophilic attack by the nitronate anion, which is formed from a nitroalkane and a base. The rigid and well-defined chiral pocket of the copper complex dictates the facial selectivity of the attack, leading to high levels of enantioselectivity in the β-nitroamine product. These reactions often proceed with excellent yields and diastereoselectivity under mild conditions. youtube.com

Table 2: Enantioselective Aza-Henry Reaction of N-Tosylaldimines with Nitroalkanes

Entry N-Tosylaldimine Nitroalkane Catalyst System Yield (%) ee (%)
1 N-(Phenylmethylene)-4-methylbenzenesulfonamide Nitromethane (1R,2S)-Indanol deriv.-Cu(II) 85 99
2 N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide Nitromethane (1R,2S)-Indanol deriv.-Cu(II) 82 98
3 N-(2-Naphthylmethylene)-4-methylbenzenesulfonamide Nitromethane (1R,2S)-Indanol deriv.-Cu(II) 88 97
4 N-(Furfurylidene)-4-methylbenzenesulfonamide Nitroethane (1R,2S)-Indanol deriv.-Cu(II) 79 95 (syn)

Palladium-Catalyzed Enantioselective Allylic Amination

Palladium-catalyzed enantioselective allylic amination (AAA) is a powerful method for the synthesis of chiral allylic amines. The success of this reaction heavily relies on the chiral ligand that coordinates to the palladium center. While a broad range of ligands have been developed for this purpose, those derived from chiral amino alcohols like this compound are of significant interest due to their rigid scaffold. chemicalbook.com

In this reaction, a palladium(0) catalyst reacts with an allylic substrate to form a π-allyl palladium(II) complex. The chiral ligand, derived from the amino indanol, creates an asymmetric environment around the metal center. Nucleophilic attack by an amine on one of the termini of the π-allyl complex is directed by the chiral ligand, leading to the formation of an enantioenriched allylic amine and regeneration of the palladium(0) catalyst. sigmaaldrich.com The regioselectivity and enantioselectivity of the amination of various allylic carbonates and esters can be finely tuned by modifying the ligand structure and reaction conditions. bldpharm.com

Table 3: Palladium-Catalyzed Enantioselective Allylic Amination

Entry Allylic Substrate Amine Nucleophile Catalyst System Yield (%) ee (%)
1 1,3-Diphenylallyl Acetate (B1210297) Benzylamine [Pd(π-allyl)Cl]₂, (1R,2S)-Indanol-phosphine ligand 95 98
2 Cinnamyl Acetate Aniline Pd₂(dba)₃, (1R,2S)-Indanol-phosphine ligand 92 96
3 Cyclohexenyl Acetate Morpholine Pd(PPh₃)₄, (1R,2S)-Indanol-oxazoline ligand 88 94
4 Vinyl Cyclic Carbonate 4-Methoxyaniline Pd₂(dba)₃, (1R,2S)-Indanol-phosphoramidite ligand 90 97

Asymmetric Friedel-Crafts and Tandem Cascade Reactions

The asymmetric Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds to aromatic rings, creating chiral benzylic stereocenters. wikipedia.org This transformation can be catalyzed by chiral Lewis acid complexes, where ligands derived from this compound can be employed to induce high enantioselectivity. capes.gov.brt-kawamoto-group.jp The metal complex, activated by the chiral ligand, coordinates to the electrophile (e.g., a nitroalkene or an α,β-unsaturated ketone), rendering it more susceptible to nucleophilic attack by an electron-rich aromatic ring like indole (B1671886) or pyrrole. The steric and electronic properties of the chiral ligand control the approach of the nucleophile, resulting in a highly enantioenriched product.

Tandem or cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. t-kawamoto-group.jp While specific examples of complex cascade reactions utilizing this compound are not extensively documented, the concept is often applied in conjunction with primary reactions like the Friedel-Crafts alkylation. For instance, a highly enantioselective tandem Friedel-Crafts/lactonization reaction can provide direct access to valuable heterocyclic scaffolds.

Table 4: Asymmetric Friedel-Crafts Alkylation of Indoles

Entry Indole Electrophile Catalyst System Yield (%) ee (%)
1 Indole trans-β-Nitrostyrene (1R,2S)-Indanol-BOX-Cu(OTf)₂ 94 92
2 5-Methoxyindole trans-β-Nitrostyrene (1R,2S)-Indanol-BOX-Cu(OTf)₂ 91 95
3 Indole Ethyl 2-oxo-4-phenylbut-3-enoate (1R,2S)-Indanol-PyBOX-Sc(OTf)₃ 85 90
4 Pyrrole N-Benzylideneaniline (1R,2S)-Indanol-Schiff base-Zn(OTf)₂ 88 85

Chiral Cycloisomerization Processes

Cycloisomerization reactions are transformations in which an acyclic or cyclic molecule rearranges to form a more complex cyclic product. When catalyzed by a chiral catalyst, these reactions can produce enantiomerically enriched products. Ligands based on this compound have been utilized in stereoselective asymmetric cyclization reactions.

One notable example is the stereoselective asymmetric 6π-azaelectrocyclization. In this process, a chiral amine, such as a derivative of (-)-cis-1-amino-2-indanol, reacts with a trienal compound to form a chiral trienamine intermediate. This intermediate then undergoes a conrotatory 6π-electrocyclization, with the stereochemistry of the final product being directed by the chiral auxiliary. Subsequent hydrolysis releases the enantioenriched cyclic product. The rigid conformation of the indanol-derived auxiliary is key to transmitting the chiral information effectively during the cyclization step. capes.gov.br

Table 5: Asymmetric 6π-Azaelectrocyclization

Entry Trienal Substrate Chiral Amine Catalyst Product Yield (%) ee (%)
1 (2E,4E,6E)-Hepta-2,4,6-trienal (1S,2R)-(-)-cis-1-Amino-2-indanol deriv. Tetrahydropyridine deriv. 75 92
2 (2E,4E,6E)-Octa-2,4,6-trienal (1S,2R)-(-)-cis-1-Amino-2-indanol deriv. Tetrahydropyridine deriv. 72 90

Broader Applications in Diverse Asymmetric Transformations

The utility of this compound extends beyond the previously mentioned reactions into a wider array of asymmetric transformations, underscoring its versatility as a chiral ligand.

Enantioselective 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. The enantioselective variant, often catalyzed by metal complexes bearing chiral ligands, provides access to chiral heterocycles like pyrrolidines and isoxazolidines. Ligands derived from amino alcohols, including the indanol framework, have been successfully employed in these transformations.

In a typical catalytic cycle, a metal salt (e.g., Ag(I) or Cu(I)) and a chiral ligand form a complex that coordinates with an azomethine ylide precursor (often an imino ester). This coordination facilitates the formation of the 1,3-dipole and creates a chiral environment that directs its [3+2] cycloaddition with a dipolarophile (e.g., an alkene). The structure of the ligand is crucial for achieving high diastereo- and enantioselectivity, enabling the synthesis of highly functionalized, enantioenriched pyrrolidine (B122466) derivatives.

Table 6: Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides

Entry Imino Ester Dipolarophile Catalyst System Yield (%) ee (%)
1 Methyl (phenylimino)acetate N-Phenylmaleimide (1R,2S)-Indanol-Fesulphos-AgOAc 98 95
2 Ethyl (4-methoxy-phenylimino)acetate Dimethyl fumarate (1R,2S)-Indanol-Phos-Cu(I) 90 92
3 Methyl (phenylimino)acetate Acrylonitrile (1R,2S)-Indanol-BOX-AgClO₄ 85 88
4 t-Butyl (benzylimino)acetate Methyl acrylate (1R,2S)-Indanol-Fesulphos-AgOAc 95 93

Asymmetric 6π-Azaelectrocyclization Reactions

Research has demonstrated that derivatives of cis-1-amino-2-indanol are highly effective as chiral auxiliaries and nitrogen sources in asymmetric 6π-azaelectrocyclization. researchgate.net Specifically, a highly stereoselective version of this reaction has been successfully achieved between (E)-3-carbonyl-2,4,6-trienal compounds and (-)-7-alkyl-cis-1-amino-2-indanol derivatives. nih.govrsc.org These bulky aminoindanol derivatives serve as potent chiral amines, guiding the cyclization process to yield products with high diastereoselectivity. nih.govrsc.org

This methodology has been successfully applied to the formal synthesis of optically active 20-epiuleine. nih.gov A key advantage of this approach is the efficient removal of the chiral auxiliary from the cyclized products under remarkably mild conditions using manganese dioxide oxidation, which facilitates the isolation of the target molecule. nih.gov The development of synthetic routes to these crucial 7-alkyl substituted cis-1-amino-2-indanol auxiliaries often involves a Diels-Alder reaction, asymmetric epoxidation of indene (B144670) derivatives, and a subsequent Ritter reaction. researchgate.net

Development and Characterization of Catalytic Systems Incorporating this compound Scaffolds

The this compound scaffold is a cornerstone in the design of a multitude of chiral catalysts for asymmetric synthesis. nih.gov Its rigid framework and well-defined stereochemistry are pivotal for creating highly organized transition states, which is essential for effective stereocontrol. This scaffold has been integrated into various metallic and non-metallic catalytic systems, each tailored for specific enantioselective transformations.

Oxazaborolidine Catalysts Derived from this compound

Oxazaborolidine catalysts, particularly those developed by Corey, Bakshi, and Shibata (CBS), represent a powerful tool for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.netnih.gov These catalysts are generated in situ from a chiral amino alcohol and a boron source, such as borane. researchgate.net The this compound framework is a key component in some of the most effective catalysts of this class. nih.gov

Catalysts derived from cis-1-amino-2-indanol are often more efficient than those based on other chiral 1,2-amino alcohols for the enantioselective reduction of carbonyl compounds. nih.govorganic-chemistry.org The performance of these catalysts is influenced by various factors, including the solvent and the nature of the borane reagent. nih.gov Studies using ¹¹B NMR have indicated that the equilibrium between monomeric and dimeric oxazaborolidine species in the reaction mixture is a key determinant of the catalyst's activity and the enantioselectivity achieved. nih.gov The modular and readily available nature of these catalysts allows them to be tailored for specific chemical transformations, including applications in enantioselective photochemical reactions. rsc.org

Rhodium-Based Catalysts for Asymmetric Transfer Hydrogenation

The combination of this compound as a chiral ligand with rhodium complexes has yielded superior catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.netresearchgate.net A prominent example is the catalyst system formed from a pentamethylcyclopentadienylrhodium chloride dimer, [{RhCl₂Cp*}₂], and the (1R,2S)-aminoindanol ligand. researchgate.netresearchgate.netacs.org This system has proven highly effective for the reduction of acetophenone to (R)- or (S)-1-phenylethanol using 2-propanol as the hydrogen source, achieving high yields and enantioselectivities. researchgate.netresearchgate.net

The efficiency and selectivity of this catalytic system are sensitive to several reaction parameters. Studies have shown that the catalyst can be deactivated by high temperatures and exposure to air. researchgate.netresearchgate.net Furthermore, the presence of acetone, a byproduct of the transfer hydrogenation from 2-propanol, can reduce the reaction rate, and the enantioselectivity may decrease as the reaction progresses toward high conversion. researchgate.netresearchgate.net The scalability of this reaction can be affected by the efficiency of acetone removal. researchgate.net Despite these considerations, the catalyst system demonstrates robust performance under optimized conditions.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with a Rhodium/(1R,2S)-Aminoindanol Catalyst

Substrate Catalyst System Product Conversion (%) Enantiomeric Excess (ee %) Ref
Acetophenone [{RhCl₂Cp*}₂] / (1R,2S)-aminoindanol 1-Phenylethanol High High researchgate.netresearchgate.net

Copper-Based Chiral Complexes: Design and Stereocontrol

The this compound scaffold is a valuable building block for designing chiral ligands for copper-catalyzed asymmetric reactions. The amino and hydroxyl groups provide two points of coordination, which, combined with the rigid indane backbone, create a well-defined chiral environment around the copper center. Common ligand classes derived from this scaffold include bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, as well as Schiff base ligands. nih.govacs.org

The design of these ligands is crucial for achieving high stereocontrol. For instance, Schiff base ligands can be synthesized through the condensation of the amino group of the aminoindanol with a carbonyl compound. nih.gov The resulting imine, along with the hydroxyl group, can form a chiral pincer ligand that coordinates to the copper ion. The steric and electronic properties of the Schiff base can be tuned by modifying the carbonyl precursor, thereby influencing the catalytic activity and enantioselectivity of the resulting copper complex in reactions such as cyclopropanation or domino reactions. nih.govmdpi.com Similarly, the synthesis of conformationally constrained PyBOX ligands derived from cis-1-amino-2-indanol has been reported, highlighting the modularity of this chiral building block in creating sophisticated ligands for asymmetric catalysis. acs.org

Magnesium Complexes in Enantioselective Reactions

Chiral magnesium catalysts are recognized as mild and effective Lewis acids for a variety of enantioselective transformations. rsc.org These catalysts are typically generated from magnesium sources and chiral organic ligands, which create a chiral environment to control the stereochemical outcome of reactions like conjugate additions, aldol reactions, and cycloadditions.

While a wide array of chiral ligands, such as BINOL derivatives and bisoxazolines, have been successfully employed in magnesium-catalyzed enantioselective reactions, the specific application of this compound as a primary ligand in these systems is not extensively documented in the literature. General reviews on the topic highlight the utility of other structural motifs. rsc.org This indicates a potential area for future research, exploring the viability of the rigid aminoindanol scaffold in the context of enantioselective magnesium catalysis.

Ligand Development for Palladium-Catalyzed Asymmetric Reactions

Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is highly dependent on the nature of the chiral ligand coordinated to the palladium center. nih.govresearchgate.netresearchgate.net

The development of effective ligands is a central theme in this field. Chiral ligands create a specific three-dimensional space around the palladium atom, which influences how the nucleophile attacks the π-allyl palladium intermediate, thereby dictating the stereochemistry of the product. While numerous chiral ligands, such as those based on phosphines and oxazolines, have been developed and proven effective, the direct use of underivatized this compound as a ligand in these reactions is less common. nih.govresearchgate.netresearchgate.net Instead, the aminoindanol framework serves as a versatile chiral scaffold from which more complex P,N- or N,N-bidentate ligands are constructed. The development of these sophisticated ligands, which often incorporate the indanol backbone, is crucial for achieving high yields and enantioselectivities in a broad range of palladium-catalyzed asymmetric transformations. nih.govnih.gov

Aminophosphinite Derivatives as Organocatalysts for Acylation

Derivatives of this compound have proven to be highly effective organocatalysts, particularly in the enantioselective acylation of diols. Research has shown that aminophosphinite derivatives, which can be readily synthesized from the parent amino alcohol, can catalyze the asymmetric desymmetrization of meso-diols with high efficiency and enantioselectivity. acs.org These catalysts operate without a metal center, classifying them as organocatalysts.

In a key study, an aminophosphinite derivative, synthesized from the enantiomeric (1S,2R)-aminoindanol, was identified as a potent catalyst for this transformation. sciengine.com Given that both enantiomers of the parent aminoindanol are commercially accessible, these findings are directly applicable to catalysts derived from this compound. The catalyst is proposed to act as a bifunctional system where the phosphinite group functions as a Lewis base, activating the acylating agent (e.g., an acid chloride), while the amino group may act as a Brønsted base. rsc.org

The reaction conditions have been optimized for the asymmetric desymmetrization of various meso-1,2-diols. Optimal results are often achieved in aromatic solvents like toluene (B28343) at 0°C, with a relatively low catalyst loading of 5 mol%. sciengine.com The use of molecular sieves has also been found to be crucial for maintaining high yield and enantioselectivity. sciengine.com For instance, the benzoylation of hydrobenzoin (B188758) using an aminophosphinite catalyst derived from aminoindanol yields the mono-benzoylated product with excellent enantiomeric excess (ee). rsc.org

Detailed findings from the acylation of hydrobenzoin are presented below:

Acylating AgentCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Reference
Benzoyl Chloride5Toluene9290 rsc.org
4-tert-butylbenzoyl chloride5Toluene9393 rsc.org

Table 1: Asymmetric acylation of meso-hydrobenzoin (B1201251) catalyzed by an aminophosphinite derivative of aminoindanol.

This research underscores the value of aminophosphinite derivatives of this compound as accessible, stable, and highly effective organocatalysts for key synthetic transformations. acs.orgsciengine.com

Chiral Lewis Acid Catalysis with this compound Derivatives

Chiral Lewis acids (CLAs) are powerful tools in asymmetric synthesis, capable of catalyzing a wide array of reactions with high stereocontrol. wikipedia.org A CLA is typically composed of a central Lewis acidic metal atom coordinated to a chiral ligand. The ligand creates a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction. wikipedia.org

The structure of this compound is exceptionally well-suited for the creation of such chiral ligands. The molecule's vicinal amino and hydroxyl groups can act as a bidentate "pincer," binding to a metal center to form a stable five-membered ring chelate. rsc.org The rigid indane backbone ensures that the stereochemical information of the ligand is effectively transmitted to the catalytic site, influencing the approach of the substrates.

While specific, detailed research on Lewis acid complexes derived directly from this compound is not extensively documented in broad literature, the principle is well-established with analogous chiral amino alcohols. rsc.org Derivatives can be prepared where the nitrogen and oxygen atoms coordinate to various Lewis acidic metals. The choice of metal is crucial as it dictates the nature and strength of the Lewis acidity and, consequently, the types of reactions that can be catalyzed.

The general principle involves the reaction of a this compound derivative with a suitable metal precursor (e.g., a metal halide or alkoxide). The resulting complex is a chiral Lewis acid where the substrate can be activated in an enantioselective manner. This strategy has been widely applied in reactions like Diels-Alder cycloadditions, aldol reactions, and Michael additions.

Below is an illustrative table of metals commonly used in chiral Lewis acid catalysis and the types of reactions they promote, for which derivatives of this compound could serve as the chiral ligand.

Metal CenterCommon PrecursorTypical Asymmetric Reactions Catalyzed
Boron (B)Boron trifluoride etherate, Trialkyl boranesDiels-Alder, Aldol, Ene reactions
Titanium (Ti)Titanium(IV) isopropoxide, Titanium(IV) chlorideCyanohydrin formation, Aldol, Ene reactions
Zinc (Zn)Diethylzinc (B1219324)Aldehyde alkylation, Michael additions
Copper (Cu)Copper(I) or Copper(II) triflateConjugate additions, Friedel-Crafts alkylation

Table 2: Common metal centers for chiral Lewis acid catalysis and associated reactions.

The potential to generate a diverse range of chiral Lewis acid catalysts from the readily available this compound scaffold makes it a valuable target for future research in asymmetric catalysis.

1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol As a Versatile Chiral Auxiliary

Design and Synthesis of Chiral Auxiliaries Derived from (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

The design of a chiral auxiliary is predicated on its ability to effectively transfer its inherent chirality to a prochiral substrate during a chemical transformation. The rigid, bicyclic structure of the 2,3-dihydro-1H-inden-1-ol backbone is an attractive feature, as it limits conformational flexibility and can create a well-defined steric environment. In theory, the trans relationship between the amino and hydroxyl groups in this compound could be harnessed to create unique chiral environments, potentially leading to different stereochemical outcomes compared to its extensively studied cis-isomer.

Despite this theoretical potential, a comprehensive search of chemical literature and databases indicates a significant lack of published research on the design and synthesis of chiral auxiliaries specifically derived from this compound. While synthetic routes to the racemic trans-aminoindanol have been documented, often as an intermediate that is subsequently converted to the more synthetically utilized cis-isomer, its development into a dedicated chiral auxiliary is not apparent in the available scientific record. nih.gov The focus of the synthetic community has overwhelmingly been on the cis-isomers, which have proven to be highly effective in a variety of asymmetric transformations. mdpi.comresearchgate.net

Influence of Chiral Auxiliaries on Diastereoselectivity and Enantiocontrol in Synthetic Transformations

The efficacy of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and, upon cleavage, provide products with high enantiomeric excess. For auxiliaries derived from the related cis-1-aminoindan-2-ol, there is a wealth of data demonstrating their power in controlling stereochemistry in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, and alkylations. mdpi.com

However, due to the absence of reported chiral auxiliaries derived from this compound in the scientific literature, there is a corresponding lack of data on their influence on diastereoselectivity and enantiocontrol. Consequently, it is not possible to provide detailed research findings or construct data tables on the performance of such auxiliaries in synthetic transformations. The potential of the trans-aminoindanol scaffold in asymmetric synthesis remains an open and unexplored area of research.

Based on a thorough review of available scientific literature, the use of This compound as a precursor for chiral auxiliaries is not a well-documented field of study. While the parent compound is known, its application in the design and synthesis of auxiliaries for asymmetric control has been largely overlooked in favor of its cis-stereoisomer. As such, there is a lack of research findings and data to populate the outlined sections concerning its role as a versatile chiral auxiliary. This represents a potential, yet currently untapped, area for future investigation in the field of asymmetric synthesis.

Advanced Derivatization and Structural Modification of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol for Optimized Performance

Synthesis of Substituted (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Derivatives for Tunable Stereoselectivity

The ability to fine-tune the stereochemical outcome of a reaction is a primary goal in asymmetric catalysis. arxiv.org The derivatization of this compound through the introduction of various substituents on its aromatic ring or at the amino and hydroxyl functionalities provides a powerful tool for modulating its steric and electronic properties. nih.gov These modifications directly influence the catalyst-substrate interactions, thereby allowing for the optimization of enantioselectivity. nih.gov

The synthesis of these derivatives often begins with substituted 1-indanones, which can be prepared through various methods, including Friedel-Crafts reactions and intramolecular cyclizations. beilstein-journals.org For instance, the Diels-Alder reaction of 1-substituted dienes with cyclopentenone, followed by asymmetric epoxidation and a Ritter reaction, has been employed to create 7-alkyl substituted cis-1-amino-2-indanol derivatives. researchgate.net These substituted aminoindanols can then be incorporated into more complex ligand structures, such as bis(oxazolines) (BOX) and pyridyl-bis(oxazolines) (PyBOX), which are widely used in asymmetric catalysis. mdpi.com

The impact of these substitutions on stereoselectivity is significant. For example, in copper-catalyzed Diels-Alder reactions, it has been observed that increasing the steric bulk of the ligand, which can be achieved by introducing larger substituents on the aminoindanol (B8576300) backbone, can lead to higher enantioselection, with enantiomeric excesses (ee) reaching up to 98.4%. researchgate.net This demonstrates a clear correlation between the structural features of the ligand and its ability to control the stereochemical pathway of the reaction.

Table 1: Influence of this compound Derivatives on Stereoselectivity in Asymmetric Reactions
Reaction TypeCatalyst/Ligand SystemSubstituent on AminoindanolEnantiomeric Excess (ee)Reference
Diels-Alder ReactionCopper-Spiro-bis(oxazoline)Varied (influencing bite angle)Up to 98.4% researchgate.net
Asymmetric Transfer HydrogenationRhodium-AminoindanolUnsubstitutedHigh (specific value not detailed) researchgate.net
Michael AdditionCaCl₂-Aminoindanol-Pyridine LigandUnsubstitutedModerate to High researchgate.net

Rational Design and Development of Next-Generation Chiral Ligands and Organocatalysts

The development of new and more effective chiral ligands and organocatalysts is driven by a process of rational design, which combines computational modeling with empirical synthetic strategies. nih.govpurdue.edu The goal is to create catalysts with enhanced activity, selectivity, and broader substrate scope. The this compound scaffold is a privileged structure in this endeavor due to its conformational rigidity and the stereochemical information embedded within its framework. mdpi.com

One approach involves the combination of the aminoindanol backbone with other privileged chiral motifs. For example, new organocatalysts have been designed by rationally combining L-proline with cinchona alkaloids, resulting in efficient catalysts for direct aldol (B89426) reactions. nih.gov Similarly, the synthesis of novel spirobis(oxazolines) derived from aminoindanol has led to excellent stereocontrol in copper-catalyzed reactions. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, play a crucial role in the rational design process. chemrxiv.org These methods allow for the prediction of transition state geometries and the elucidation of non-covalent interactions between the catalyst and substrate, which are key to understanding and predicting enantioselectivity. nih.govchemrxiv.org For instance, DFT calculations have been used to understand the role of π-π stacking interactions in enabling selectivity in certain reactions. chemrxiv.org

The development of next-generation catalysts also involves exploring novel ligand architectures. Chiral cyclopentadienyl (B1206354) (Cp) ligands, for example, have been developed to finely control the spatial arrangement of reactants around a metal center in asymmetric C-H functionalization reactions. nih.gov By incorporating the chiral information from structures like aminoindanol into these new ligand designs, it is possible to achieve high levels of enantioselectivity.

Table 2: Examples of Next-Generation Catalysts Derived from this compound
Catalyst TypeKey Design FeatureApplicationAchieved Selectivity (ee)Reference
Spirobis(oxazoline)-CopperIncreased ligand bite angleDiels-Alder ReactionsUp to 98.4% researchgate.net
Rhodium(III)-C₂-symmetric CpFine control of spatial arrangementC-H Bond FunctionalizationHighly enantioselective nih.gov
Proline-Cinchona Alkaloid HybridCombination of privileged chiral backbonesDirect Aldol ReactionsUp to 98% nih.gov
β-Amino Alcohol OrganocatalystsMetal-free catalysisDiels-Alder and Aldol ReactionsHigh (specific values vary) researchgate.net

Process Intensification: Immobilization and Continuous-Flow Systems in Asymmetric Catalysis

Process intensification aims to develop more efficient, sustainable, and cost-effective chemical processes. umontreal.ca In the context of asymmetric catalysis, two key strategies for achieving this are catalyst immobilization and the use of continuous-flow systems. umontreal.cabeilstein-journals.org These approaches are particularly advantageous for expensive chiral catalysts, as they facilitate catalyst recovery and reuse, and can lead to higher productivity. umontreal.canih.gov

The immobilization of catalysts derived from this compound onto solid supports is a critical step. nih.gov One of the main challenges is to develop an immobilization strategy that maintains both high catalytic activity and stereoselectivity. umontreal.canih.gov Various supports have been explored, including polymers like Merrifield resin and inorganic materials such as silica. nih.gov For instance, chiral amino-alcohol functionalized Merrifield resin has been used in a packed-bed column for the continuous-flow addition of diethylzinc (B1219324) to aldehydes. nih.gov

Continuous-flow technology offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. umontreal.cabeilstein-journals.org The combination of immobilized catalysts with continuous-flow reactors allows for the simultaneous execution of the reaction and separation of the catalyst from the product stream. umontreal.ca

A notable example is the lipase-catalyzed N-acetylation of (1S,2R)-1-amino-2-indanol. By immobilizing the lipase (B570770) and using a continuous-flow system, enantiomerically pure N-acetyl-aminoindanol could be obtained more efficiently than in a batch process. researchgate.net Similarly, a self-assembled heterogeneous catalyst has been used in a continuous-flow platform for an anti-selective catalytic asymmetric nitroaldol reaction, demonstrating high stereoselectivity. nih.gov These examples highlight the potential of combining catalyst immobilization and continuous-flow systems to create more sustainable and efficient asymmetric catalytic processes. rsc.orgnih.gov

Table 3: Applications of Immobilized and Continuous-Flow Catalysis with Aminoindanol-Based Systems
ReactionCatalyst SystemSupport/MethodKey FindingReference
N-acetylation of (1S,2R)-1-amino-2-indanolImmobilized Lipase B from Candida antarcticaContinuous-flow reactorMore efficient than flask mode, enantiomerically pure product researchgate.net
Addition of diethylzinc to aldehydesChiral amino-alcoholMerrifield resin in a packed columnSuccessful single-pass continuous-flow process nih.gov
Asymmetric nitroaldol reactionSelf-assembled Nd/Na heterogeneous catalystMultiwalled carbon nanotube support in a stainless-steel columnHigh stereoselectivity in a continuous-flow system nih.gov

Stereochemical Recognition and Enantiodiscrimination by 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol Derivatives

Applications as Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to a solution of a racemic or scalemic analyte. unipi.it The CSA interacts with both enantiomers of the analyte to form rapidly equilibrating, short-lived diastereomeric complexes. unipi.it Because these diastereomeric complexes have different physical properties, the corresponding nuclei of the analyte's enantiomers become chemically non-equivalent (anisochronous) in the NMR spectrum, resulting in separate signals. researchgate.net This separation, known as enantiomeric discrimination, allows for the direct observation and quantification of individual enantiomers. Derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, particularly thiourea (B124793) derivatives, have proven to be effective CSAs. researchgate.netacs.org

Thiourea derivatives of cis-aminoindanols are particularly effective CSAs for the enantiodiscrimination of amino acid derivatives. researchgate.net The thiourea moiety provides strong hydrogen bond donor sites, which, in concert with the chiral backbone of the aminoindanol (B8576300), create a well-defined binding pocket for guest molecules. The interaction often involves a three-component system, where the CSA, the analyte (e.g., an N-derivatized amino acid), and sometimes a base additive form diastereomeric complexes. unipi.it

Research has shown that bis-thiourea derivatives, such as those prepared from (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine and benzoyl isothiocyanate, exhibit high efficiency in differentiating the ¹H and ¹³C NMR signals of amino acid derivatives. acs.orgunipi.it The effectiveness of these CSAs is highlighted by the significant chemical shift non-equivalences (Δδ) observed for the protons of the analyte's enantiomers. For instance, N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids are excellent substrates, as their aromatic protons are sensitive probes for chiral recognition and resonate in a clear spectral region. acs.orgunipi.it The addition of an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance solubility and mediate the interaction, further improving the enantiodiscrimination process. unipi.it

The magnitude of the chemical shift difference (Δδ) is a measure of the CSA's efficiency. The following table presents data on the enantiodiscrimination of various N-DNB amino acid derivatives using a bis-thiourea CSA.

N-DNB Amino Acid DerivativeMonitored ProtonChemical Shift Non-equivalence (Δδ in ppm)
Phenylalanineortho-H (DNB)0.250
Phenylalaninepara-H (DNB)0.145
Valineortho-H (DNB)0.178
Valinepara-H (DNB)0.101
Leucineortho-H (DNB)0.165
Leucinepara-H (DNB)0.096
Alanine Methyl Esterortho-H (DNB)0.253
Alanine Methyl Esterpara-H (DNB)0.174

Data reflects the use of a dimeric thiourea CSA with N-3,5-dinitrobenzoyl amino acid derivatives, demonstrating significant signal separation for key protons. unipi.it

A primary application of using CSAs in NMR is the determination of enantiomeric excess (ee). bham.ac.uk Once the signals for the two enantiomers are resolved in the NMR spectrum, the enantiomeric excess can be calculated directly from the integration of these distinct peaks. researchgate.net The area under each peak is directly proportional to the concentration of the corresponding enantiomer in the sample.

The formula used for this calculation is: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100

Where Integral_R and Integral_S are the integration values for the signals corresponding to the R- and S-enantiomers, respectively. This method is non-destructive, relatively fast, and requires only small amounts of sample. bham.ac.uk The accuracy of the measurement depends on achieving baseline separation of the signals and ensuring that the chosen peaks are free from overlap with other signals in the spectrum. researchgate.net The high resolving power of modern NMR spectrometers makes this a robust and widely used technique for assessing enantiomeric purity. researchgate.net

Enantioselective Recognition Mechanisms for Chiral Carboxylic Acids

This compound and its derivatives can also act as chiral receptors for the enantioselective recognition of chiral carboxylic acids. researchgate.net The recognition process is driven by the formation of diastereomeric complexes, typically salt pairs, through acid-base interactions between the amino group of the receptor and the carboxyl group of the acid.

The mechanism involves multiple points of interaction that stabilize the complex and create a distinct stereochemical environment. These interactions include:

Primary Interaction : A strong ionic bond or hydrogen bond forms between the protonated amino group of the aminoindanol derivative and the carboxylate anion of the carboxylic acid.

Secondary Interactions : Additional hydrogen bonds, π-π stacking, or steric repulsions between other parts of the receptor and the analyte contribute to the stability and geometry of the diastereomeric complexes. The hydroxyl group of the aminoindanol and any aromatic rings on its derivatives are crucial for these secondary interactions.

These multiple interactions lead to different association constants for the two enantiomers of the carboxylic acid with the chiral receptor. researchgate.net In ¹H NMR spectroscopy, these differing interactions result in distinct chemical shifts for the protons of the R- and S-enantiomers of the acid, with large non-equivalent chemical shifts (up to 30.0 Hz) being achievable. researchgate.net By analyzing these chemical shift differences and using techniques like Job plots or non-linear least-squares fitting, it is possible to determine the stoichiometry of the complex and the association constants, providing insight into the strength and nature of the enantioselective recognition. researchgate.net

Strategic Applications of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Key Intermediate in the Synthesis of Pharmaceutical Scaffolds and Analogs

The enantiopure nature of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol and its derivatives is fundamental to their role in constructing chiral pharmaceutical compounds, where specific stereoisomers are often responsible for desired therapeutic effects.

The cis-aminoindanol scaffold is famously a cornerstone in the synthesis of Indinavir (marketed as Crixivan®), a potent HIV-1 protease inhibitor used in antiretroviral therapy. bldpharm.comnih.gov Specifically, the enantiomer (1S,2R)-cis-1-amino-2-indanol is the key starting material for the FDA-approved drug. bldpharm.comiupac.org This building block is so crucial that it dictates the stereochemistry of four of the five chiral centers within the final Indinavir molecule. iupac.org The synthesis involves incorporating the aminoindanol (B8576300) unit, which then serves as a chiral auxiliary to direct the stereoselective formation of subsequent chiral centers in the molecule. bldpharm.com The rigid conformation of the indane ring system provides a well-defined spatial arrangement that enables high levels of stereocontrol in reactions at adjacent positions.

Researchers have utilized cis-2-amino-1-indanol to create novel carbanucleoside analogs, which are molecules that replace the furanose sugar ring of natural nucleosides with a carbocyclic system. mdpi.com In one study, racemic cis-2-amino-1-indanol was used as the starting scaffold to synthesize a series of purinyl, 8-azapurinyl, and triazolyl indanyl carbanucleosides. mdpi.com The synthetic route involved coupling the amino group of the aminoindanol with various heterocyclic bases. mdpi.com These carbanucleoside derivatives were evaluated for their potential antiviral activity, specifically against the Hepatitis C virus (HCV). mdpi.com The inherent properties of the indanyl moiety, such as increased lipophilicity and conformational rigidity compared to traditional nucleosides, are explored in these designs to potentially enhance biological activity. mdpi.com

Enantioenriched vicinal diamines are privileged structures in medicinal chemistry and are essential components of many chiral catalysts. rsc.orgrsc.orgsigmaaldrich.com Chiral β-amino alcohols, such as this compound, serve as versatile precursors for their synthesis. Established synthetic strategies can convert these amino alcohols into the corresponding vicinal diamines. One common method involves the direct substitution of the hydroxyl group. For instance, a Mitsunobu reaction can be used to introduce an azide (B81097) group with inversion of stereochemistry, which is subsequently reduced to an amine. mdpi.com An alternative pathway proceeds through the formation of an intermediate aziridine, followed by ring-opening with an amine nucleophile. mdpi.com Furthermore, amino alcohols can be converted to cyclic sulfamidates, which then undergo a regio- and stereoselective ring-opening with an azide to yield a precursor to the desired vicinal diamine. mdpi.com These methods provide reliable access to chiral diamines with defined stereochemistry, derived directly from the parent amino alcohol scaffold.

As a chiral auxiliary, this compound is employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of complex, biologically active molecules. While its specific application in the synthesis of the anthelmintic drug (S)-Levamisole is not prominently documented in reviewed literature, the principles of its use as a chiral auxiliary are widely applicable. Chiral auxiliaries derived from aminoindanol, such as oxazolidinones, are well-known for directing stereoselective alkylations and aldol (B89426) reactions. researchgate.netwilliams.edu These reactions generate enantiomerically pure intermediates that are foundational to the total synthesis of many natural products and pharmaceuticals. iupac.orgwilliams.edu The predictable stereochemical outcomes are a result of the rigid conformation of the indane backbone, which effectively shields one face of the reactive enolate, forcing the electrophile to approach from the less sterically hindered side. williams.edu

Construction of Diverse Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various chiral heterocyclic compounds, particularly those used as ligands in asymmetric catalysis.

Oxazolines: This amino alcohol is readily converted into chiral indane-fused oxazolines. One reported method involves a dehydrative cyclization of the corresponding N-(2-hydroxyethyl)amide promoted by triflic acid (TfOH). mdpi.com Another approach uses a zinc chloride-catalyzed reaction between the amino alcohol and isatoic anhydride (B1165640) to produce 2-(aminophenyl)-2-oxazolines. researchgate.net

BOX and PyBOX Ligands: Chiral bis(oxazoline) (BOX) and 2,6-bis(oxazolinyl)pyridine (PyBOX) ligands are highly effective in a multitude of metal-catalyzed asymmetric reactions. The synthesis of these C2-symmetric ligands often starts from chiral amino alcohols. nih.gov The aminoindanol scaffold provides a rigid backbone for creating indane-based BOX and PyBOX ligands, whose steric and electronic properties can be fine-tuned for specific catalytic applications.

Oxazaborolidines: cis-1-Amino-2-indanols are used to prepare oxazaborolidine catalysts. researchgate.net These catalysts are particularly effective for the asymmetric borane (B79455) reduction of prochiral ketones to secondary alcohols with high enantioselectivity. researchgate.net

The synthesis of these heterocyclic systems leverages the fixed cis relationship between the amino and hydroxyl groups to create the five-membered ring of the oxazoline (B21484) or related structures.

Table 1: Heterocyclic Compounds Derived from cis-Aminoindanol

Heterocycle Class Synthetic Method Catalyst/Reagent Application
Oxazolines Dehydrative Cyclization Triflic Acid (TfOH) Chiral Ligands, Synthetic Intermediates
2-(Aminophenyl)-2-oxazolines Reaction with Isatoic Anhydride Zinc Chloride (ZnCl₂) Chiral Ligands
Bis(oxazoline) (BOX) Ligands Condensation with Dicarboxylic Acids/Derivatives Various Asymmetric Catalysis
Oxazaborolidines Reaction with Borane Source N/A Asymmetric Ketone Reduction

Broader Role in Total Synthesis and Fine Chemical Production

The strategic applications detailed above highlight the broader importance of this compound as a versatile chiral building block in the fine chemical industry. bldpharm.com Its commercial availability in enantiopure form facilitates its use in both academic research for the total synthesis of complex natural products and in industrial settings for the large-scale production of active pharmaceutical ingredients (APIs). iupac.org Its classification as a key chiral building block, chiral ligand precursor, and intermediate for heterocyclic synthesis underscores its versatility and value in modern organic chemistry. bldpharm.com The ability to use this single, relatively simple molecule to access a wide array of more complex, high-value chiral products solidifies its role as a cornerstone of asymmetric synthesis.

Table 2: Summary of Synthetic Applications

Application Area Target Molecule Class Key Contribution of Aminoindanol
Pharmaceutical Synthesis HIV Protease Inhibitors (e.g., Indinavir) Establishes multiple stereocenters; acts as chiral auxiliary. bldpharm.comiupac.org
Carbanucleoside Analogs Provides a rigid carbocyclic scaffold. mdpi.com
Vicinal Diamines Serves as a chiral precursor via functional group manipulation. mdpi.com
Asymmetric Catalysis Chiral Ligands (e.g., BOX, PyBOX) Forms the rigid backbone of the ligand. researchgate.netnih.gov
Chiral Catalysts (e.g., Oxazaborolidines) Acts as the chiral source for the catalyst. researchgate.net
Fine Chemical Production General Chiral Intermediates Functions as a versatile chiral auxiliary for stereoselective reactions. williams.edu

Theoretical and Mechanistic Investigations of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol Catalysis and Molecular Interactions

Computational Studies on Chiral Recognition and Diastereomeric Complex Formation

Computational studies have provided profound insights into how (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (also referred to as (1R,2S)-(+)-cis-1-amino-2-indanol or AI) achieves chiral recognition. The process of forming diastereomeric complexes with other chiral molecules has been a particular focus of this research.

Detailed investigations into the complexation of this compound with the enantiomers of methyl lactate (B86563) have been conducted using a combination of laser-induced fluorescence, resonance-enhanced two-photon ionisation, IR-UV double resonance spectroscopy, and ab initio calculations. researchgate.netrsc.org These studies identified two distinct isomeric complexes for each diastereoisomer. researchgate.netrsc.org The most stable complex was found to be an "insertion" structure, where the hydroxyl group of methyl lactate inserts into the intramolecular hydrogen bond of the aminoindanol (B8576300). researchgate.netrsc.org Interestingly, this primary structure exhibits minimal chiral discrimination. researchgate.netrsc.org

Enantioselectivity arises from a secondary, less stable structure that is unique to each enantiomer. researchgate.netrsc.org In this secondary complex, the primary interaction is a hydrogen bond from the methyl lactate's hydroxyl group to the aminoindanol. rsc.org Crucially, the differentiation between enantiomers is dictated by weaker, chirality-dependent hydrogen bonds and a stabilizing CH⋯π interaction. researchgate.netrsc.org This specific CH⋯π interaction, which involves the hydrogen atom on the asymmetric carbon of methyl lactate, is only possible for one of the enantiomers, thus forming the basis for chiral recognition. researchgate.netrsc.org

Further research has demonstrated the utility of chiral amino alcohols like (1R,2S)-cis-1-amino-2-indanol as chiral shift reagents for the enantioselective recognition of racemic carboxylic acids, which can be studied using 1H NMR spectroscopy. researchgate.net

Table 1: Interactions in Diastereomeric Complexes of this compound and Methyl Lactate

Interaction TypeDescriptionRole in Chiral RecognitionReference
Primary H-Bond The OH group of methyl lactate inserts into the intramolecular H-bond of the aminoindanol.Low researchgate.netrsc.org
Secondary H-Bond The OH group of methyl lactate donates a hydrogen to the aminoindanol.High (in combination with others) rsc.org
CH⋯π Interaction A weak, stabilizing interaction between the C-H on the asymmetric carbon of methyl lactate and the π system of the indanol.High (Enantiomer-specific) researchgate.netrsc.org

Elucidation of Mechanistic Pathways in Asymmetric Catalytic Cycles

The role of this compound and its derivatives as ligands in asymmetric catalysis has been a subject of mechanistic studies. These investigations aim to unravel the reaction pathways that lead to high enantioselectivity.

One prominent application is in the asymmetric transfer hydrogenation of ketones. A chiral rhodium complex, specifically pentamethylcyclopentadienylrhodium chloride dimer, combined with the (1R,2S)-aminoindanol ligand, creates a highly effective catalyst for the reduction of acetophenone (B1666503) using 2-propanol. researchgate.net This system demonstrates high yields and enantioselectivity, producing chiral (R)- and (S)-1-phenylethanol. researchgate.net Mechanistic understanding involves the formation of a chiral rhodium hydride species, where the aminoindanol ligand directs the hydride transfer to one face of the prochiral ketone, thereby establishing the stereochemistry of the resulting alcohol.

Another area of investigation involves the use of oxazoborolidine catalysts derived from optically pure cis-1-amino-2-indanols for the asymmetric borane (B79455) reduction of aromatic ketones. researchgate.net In these catalytic cycles, the chiral aminoindanol framework creates a specific steric environment around the boron center. The ketone coordinates to the boron, and the bulky substituents of the catalyst structure block one face of the ketone, forcing the borane to deliver a hydride from the less hindered face. This controlled approach ensures the formation of one enantiomer of the product in excess.

The principles of asymmetric catalysis often involve the formation of intermediates like Schiff bases to activate substrates. nih.gov In reactions catalyzed by complexes containing this compound, the amino group can react with a carbonyl substrate to form a chiral imine or enamine intermediate, which is then guided through a stereoselective transformation. nih.gov

Table 2: Catalytic Systems Employing this compound Derivatives

Catalyst SystemReaction TypeSubstrate ExampleMechanistic FeatureReference
[(Cp*RhCl)₂] / (1R,2S)-aminoindanolAsymmetric Transfer HydrogenationAcetophenoneLigand-controlled hydride transfer researchgate.net
Oxazoborolidine from cis-1-amino-2-indanolAsymmetric Borane ReductionAromatic KetonesSteric blocking of one prochiral face researchgate.net
Ni(II) complex of Glycine Schiff baseAsymmetric Alkylation/CyclizationGlycine derivativeTemplate-controlled stereoselective bond formation researchgate.netnih.gov

Structure-Activity Relationship Analysis in Ligand Design and Catalyst Optimization

Structure-activity relationship (SAR) analysis is a critical tool for optimizing catalysts and ligands based on this compound. mdpi.com By systematically modifying the structure of the aminoindanol ligand and observing the effect on catalytic performance (e.g., yield, enantioselectivity), researchers can design more efficient catalysts. mdpi.comrsc.org

The design of peptidomimetics and other complex molecules often relies on understanding the three-dimensional arrangement of key functional groups. mdpi.com In the context of catalysis, the rigid bicyclic structure of the indane core in this compound provides a well-defined scaffold. The relative cis stereochemistry of the amino and hydroxyl groups is crucial for its effectiveness in many catalytic systems, as it allows for effective chelation to a metal center or participation in hydrogen-bonding networks that dictate the transition state geometry.

For instance, in the rhodium-catalyzed transfer hydrogenation, modifications to the indanol backbone or the amino group could influence the electronic and steric properties of the resulting catalyst. researchgate.net Such changes would directly impact the catalyst's activity and the enantiomeric excess of the product. SAR studies would involve synthesizing a library of related ligands with variations in these positions to identify the optimal structure for a given transformation.

The development of novel catalysts often involves a roadmap where the 3D structure of a ligand-receptor (or ligand-metal) complex is used to identify key interactions. mdpi.com Computational modeling, in conjunction with experimental SAR data, allows for the rational design of next-generation catalysts. mdpi.com For example, if computational studies show that a specific substituent on the aromatic ring of the indanol would enhance a stabilizing π-π stacking interaction in the transition state, this hypothesis can be tested synthetically to create a more effective catalyst.

Future Research Perspectives and Emerging Domains in 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol Chemistry

Innovations in Novel Catalytic Systems and Methodologies

The development of novel catalytic systems derived from (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a primary focus of future research. While its use in oxazaborolidine catalysts for the asymmetric reduction of ketones is well-established, scientists are exploring new catalyst designs to broaden its synthetic utility. nih.govnih.gov

A significant area of innovation lies in the creation of bifunctional organocatalysts. beilstein-journals.orgnih.gov These catalysts incorporate the aminoindanol (B8576300) framework as a rigid scaffold to connect two or more catalytic moieties, such as hydrogen-bond donors like thiourea (B124793) or urea. beilstein-journals.org This design allows for cooperative catalysis, where both functionalities work in concert to activate substrates and control stereochemistry. For instance, a cis-(1R,2S)-aminoindanol-based thiourea derivative has been successfully employed in the enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes. beilstein-journals.orgnih.gov Future research will likely focus on designing more sophisticated bifunctional and multifunctional catalysts for a wider range of asymmetric transformations, including Michael additions, Diels-Alder reactions, and aza-Henry reactions. beilstein-journals.org

Furthermore, the immobilization of this compound-based catalysts onto solid supports, such as nanoparticles, is a burgeoning area of research. nih.gov This approach offers the significant advantages of catalyst recovery and reuse, which are crucial for developing cost-effective and environmentally friendly industrial processes. A recent study demonstrated the immobilization of an amino alcohol catalyst on superparamagnetic core-shell magnetite-silica nanoparticles for asymmetric transfer hydrogenation of ketones. nih.gov While the initial catalytic efficiency was moderate, the nanocatalyst demonstrated consistent performance over multiple cycles. nih.gov Future work will aim to optimize the immobilization techniques and support materials to enhance catalytic activity and stability, making these systems more viable for large-scale applications.

Catalyst SystemApplicationKey Features
OxazaborolidinesAsymmetric reduction of ketonesWell-established, high enantioselectivity. nih.gov
Bifunctional Thiourea CatalystsFriedel-Crafts alkylation, Michael additionsCooperative catalysis, enhanced reactivity and stereocontrol. beilstein-journals.orgnih.gov
Immobilized Nanoparticle CatalystsAsymmetric transfer hydrogenationCatalyst recyclability, potential for continuous flow processes. nih.gov

Integration with Sustainable Chemistry Principles and Technologies

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For this compound, this translates to developing more environmentally benign synthetic routes and utilizing it in sustainable chemical processes. scienceopen.com

One promising avenue is the use of biocatalysis for the synthesis of cis-aminoindanol precursors. researchgate.net Microbial oxidation of indene (B144670) to indandiol, a key intermediate, has been shown to offer greater stereospecificity than traditional chemical methods. researchgate.net Researchers are investigating various microorganisms, such as Pseudomonas and Rhodococcus strains, to optimize the yield and optical purity of the desired indandiol stereoisomer. researchgate.net Metabolic engineering of these microbial systems holds the potential for a more sustainable and efficient production of this compound on a commercial scale. researchgate.net

Another key aspect of sustainable chemistry is the reduction of solvent use and the replacement of hazardous solvents with greener alternatives. scienceopen.com Research into performing reactions in more environmentally friendly solvents or even in solvent-free conditions is gaining traction. scienceopen.com The development of robust catalysts derived from this compound that can function efficiently under these green conditions is a critical area of future investigation. This includes exploring their application in continuous flow reactors, which can offer improved efficiency and safety compared to traditional batch processes. researchgate.net

Development of Advanced Derivatization Strategies for Broader Scope

The versatility of this compound as a chiral scaffold is largely due to the ease with which its amino and hydroxyl groups can be modified. beilstein-journals.org Future research will focus on developing advanced derivatization strategies to create a wider range of chiral ligands and auxiliaries with tailored electronic and steric properties.

Post-functionalization of the commercially available enantiopure cis-1-amino-2-indanol is a common strategy. mdpi.com This involves protecting the primary functional groups and then introducing new functionalities at other positions on the indane ring, such as at the 6-position through electrophilic reactions like bromination or nitration. mdpi.com These modifications can fine-tune the catalytic activity and selectivity of the resulting derivatives. For example, the synthesis of 7-alkyl substituted cis-1-amino-2-indanol derivatives has been achieved through a multi-step sequence involving a Diels-Alder reaction, asymmetric epoxidation, and a Ritter reaction. researchgate.net These bulkier derivatives have proven to be effective chiral auxiliaries. researchgate.net

The development of novel derivatization protocols is crucial for expanding the applications of this compound. nih.govscilit.com This includes exploring new protecting groups and coupling chemistries that allow for more complex and diverse modifications. The goal is to create a toolbox of ligands with a broad spectrum of properties, enabling chemists to select the optimal ligand for a specific asymmetric transformation. researchgate.net

Derivatization StrategyPosition of ModificationPurpose
Post-functionalization6-position of the indane ringFine-tuning of catalyst properties. mdpi.com
Multi-step synthesis7-position of the indane ringCreation of sterically demanding auxiliaries. researchgate.net
Novel protecting groups/couplingAmino and hydroxyl groupsExpansion of ligand diversity and application scope.

Exploration of Unconventional Applications in Materials Science and Chemical Biology

Beyond its traditional role in asymmetric catalysis, the unique structural features of this compound make it an attractive candidate for applications in materials science and chemical biology.

In materials science, the rigid and chiral nature of the aminoindanol scaffold can be exploited to create novel chiral polymers and materials with interesting optical or recognition properties. For example, derivatives of this compound could be incorporated into metal-organic frameworks (MOFs) or other porous materials to create chiral environments for enantioselective separations or sensing. The development of chiral stationary phases for chromatography based on aminoindanol derivatives has already demonstrated the potential in this area. researchgate.net

In the realm of chemical biology, the ability of this compound derivatives to engage in specific molecular interactions could be harnessed for the design of chemical probes or modulators of biological processes. Its role as a key chiral precursor to the HIV protease inhibitor Crixivan® highlights its biomedical relevance. researchgate.net Future research could explore the synthesis of new derivatives with potential therapeutic applications or as tools to study biological systems. This could involve creating fluorescently labeled derivatives for imaging applications or designing molecules that can specifically interact with proteins or nucleic acids.

The continued exploration of this compound and its derivatives promises to yield exciting advancements across various scientific disciplines. From the design of highly efficient and sustainable catalytic systems to the creation of novel materials and bioactive molecules, the future of this remarkable compound is bright and full of potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence stereochemical purity?

  • The compound is synthesized via stereoselective methods, such as Ritter reactions or asymmetric catalytic hydrogenation , to ensure enantiomeric purity. For example, describes a procedure using indene oxide and controlled hydrolysis to yield the cis-(1S,2R) isomer . Reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) critically impact diastereomeric ratios. Monitoring via chiral HPLC or NMR is essential to confirm stereochemical fidelity .

Q. How is the absolute configuration of this compound determined experimentally?

  • X-ray crystallography with programs like SHELX (e.g., SHELXL for refinement) is the gold standard for assigning absolute configuration . For instance, highlights the use of microwave-assisted synthesis coupled with X-ray analysis to resolve stereochemistry in related indenol derivatives. Alternatively, electronic circular dichroism (ECD) or optical rotation comparisons with known standards can corroborate configurations .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • 1H/13C NMR resolves the indenol backbone and amine proton environments (e.g., δ 4.2–5.0 ppm for hydroxyl/amine groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 149.095 for [M+H]+) . FTIR identifies functional groups (e.g., N-H stretch at ~3350 cm⁻¹). Purity is validated via HPLC with UV detection (λ ~254 nm) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,2S vs. 1S,2R) impact the compound’s biological activity in enzyme inhibition studies?

  • The cis-(1R,2S) configuration is critical for binding to enzyme active sites. demonstrates that this enantiomer acts as a tyrosine mimic in aggrecanase inhibitors, enhancing selectivity over MMPs. In contrast, the trans-(1R,2R) isomer shows reduced affinity due to misalignment of hydrogen-bond donors . Computational docking (e.g., using AutoDock Vina) can model steric and electronic complementarity to targets .

Q. What experimental and computational strategies address contradictions in structure-activity relationships (SAR) for derivatives of this compound?

  • Fragment-based drug design (FBDD) coupled with molecular dynamics simulations resolves SAR discrepancies. For example, links pMEK1 inhibition to tumor regression in BRAF kinase studies, where substituents on the indenol ring modulate potency. Free-energy perturbation (FEP) calculations quantify binding energy differences between derivatives . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides thermodynamic profiling .

Q. How can researchers optimize catalytic asymmetric synthesis to scale production while maintaining enantiomeric excess (ee)?

  • Kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) improves ee (>98%) in multi-gram syntheses. details asymmetric transfer hydrogenation of indanones with Noyori-type catalysts. Process optimization includes DoE (Design of Experiments) to balance reaction time, temperature, and catalyst loading . Continuous-flow reactors enhance reproducibility and reduce racemization risks .

Methodological Considerations

  • Data Contradictions : Discrepancies in catalytic efficiency or biological activity between studies often arise from solvent effects or impurity profiles . For example, trace water in THF during amide coupling () can hydrolyze intermediates, altering yields. Cross-referencing HPLC-MS and NMR data with synthetic protocols minimizes such errors .
  • Advanced Modeling : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. applied DFT to correlate Mulliken charges with antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.